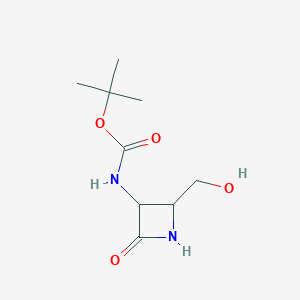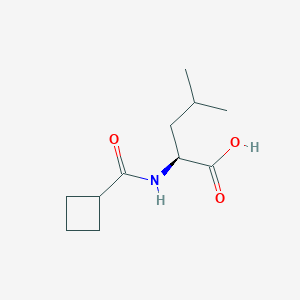
3-(Benzyloxy)quinoline-2-carboxylic acid
Overview
Description
3-(Benzyloxy)quinoline-2-carboxylic acid, also known as 3-BQC, is an organic compound that has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In its most basic form, 3-BQC is a white crystalline solid that is soluble in water and ethanol. It is a derivative of quinoline and has been used in a variety of research studies.
Scientific Research Applications
Organic Synthesis and Catalysis
Quinoline derivatives play a crucial role in synthetic chemistry. Here’s how 3-(Benzyloxy)quinoline-2-carboxylic acid contributes:
a. Suzuki–Miyaura Cross-Coupling Reactions:- 3-(Benzyloxy)quinoline-2-carboxylic acid can serve as a substrate or coupling partner in these reactions, leading to diverse functionalized quinoline derivatives .
Mechanism of Action
Target of Action
Quinoline compounds are known to have versatile applications in synthetic organic chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
The mode of action of 3-(Benzyloxy)quinoline-2-carboxylic acid involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Benzyloxy)quinoline-2-carboxylic acid are related to its role in the Suzuki–Miyaura cross-coupling reaction . The compound’s interaction with palladium and boron during this reaction can lead to changes in the carbon–carbon bonds of the molecules involved .
Result of Action
The result of the action of 3-(Benzyloxy)quinoline-2-carboxylic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is used in the synthesis of various compounds, including sandramycin, the luzopeptins, and related analogs .
Action Environment
The action of 3-(Benzyloxy)quinoline-2-carboxylic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by the reaction conditions, which are typically mild and tolerant of various functional groups . The stability of the compound and its reactivity can be affected by environmental factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
3-phenylmethoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)16-15(21-11-12-6-2-1-3-7-12)10-13-8-4-5-9-14(13)18-16/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWCXGSEOMOVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3N=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)




![2-[[2-(3,5-Difluorophenyl)-2-hydroxyacetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B3081454.png)




